molecular formula C9H10O2 B14150809 8-Methyl-4H-1,3-benzodioxin CAS No. 90674-27-4

8-Methyl-4H-1,3-benzodioxin

Cat. No.: B14150809
CAS No.: 90674-27-4
M. Wt: 150.17 g/mol
InChI Key: VBPCDCUYPBFUET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyl-4H-1,3-benzodioxin is an organic compound belonging to the class of benzodioxins These compounds are characterized by a benzene ring fused to a dioxin ring The presence of a methyl group at the 8th position of the dioxin ring distinguishes this compound from other benzodioxins

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-4H-1,3-benzodioxin typically involves the reaction of salicylic acid derivatives with acetylenic esters. One common method is the direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives from salicylic acids and acetylenic esters, mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile . The reaction proceeds at room temperature and yields the desired benzodioxin derivatives in moderate to good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, catalyst recycling and solvent recovery are crucial for sustainable industrial production.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-4H-1,3-benzodioxin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated and nitrated benzodioxins.

Scientific Research Applications

8-Methyl-4H-1,3-benzodioxin has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methyl-4H-1,3-benzodioxin involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methyl-4H-1,3-benzodioxin is unique due to the presence of the methyl group at the 8th position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in various biological applications.

Properties

CAS No.

90674-27-4

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

8-methyl-4H-1,3-benzodioxine

InChI

InChI=1S/C9H10O2/c1-7-3-2-4-8-5-10-6-11-9(7)8/h2-4H,5-6H2,1H3

InChI Key

VBPCDCUYPBFUET-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)COCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.